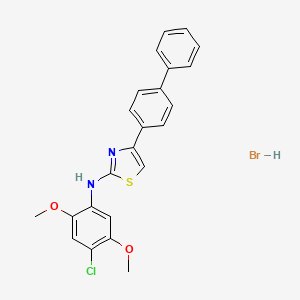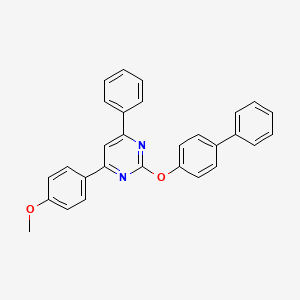
2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine (abbreviated as BPP) is a pyrimidine derivative that has been widely studied for its potential applications in various scientific fields. This molecule has been found to possess unique properties that make it a promising candidate for use in biomedical research, particularly in the areas of cancer treatment and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been shown to inhibit the activity of several proteins that are involved in these pathways, including Akt and ERK.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine has also been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it exhibits significant anti-cancer activity at low concentrations. However, 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine. One area of interest is the development of new derivatives of 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine that exhibit improved anti-cancer activity or other desirable properties. Another area of interest is the investigation of the mechanism of action of 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine, which could lead to the development of new drugs that target similar signaling pathways. Finally, there is also potential for the use of 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine in combination with other drugs or therapies to enhance their effectiveness in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with 2-aminobenzoic acid to form an intermediate compound. This intermediate is then reacted with 4-bromophenol and phenylboronic acid to produce the final product, 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine. The synthesis of 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been optimized over the years, with various modifications made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine has been extensively studied for its potential applications in cancer treatment. Several studies have shown that 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine exhibits significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(4-biphenylyloxy)-4-(4-methoxyphenyl)-6-phenylpyrimidine has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of other diseases such as arthritis and cardiovascular disease.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-(4-phenylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2/c1-32-25-16-14-24(15-17-25)28-20-27(23-10-6-3-7-11-23)30-29(31-28)33-26-18-12-22(13-19-26)21-8-4-2-5-9-21/h2-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDTALBHMFPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5054278.png)
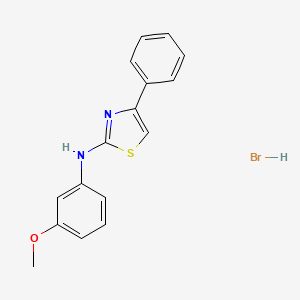
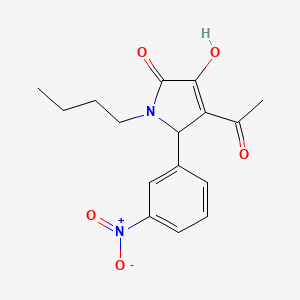
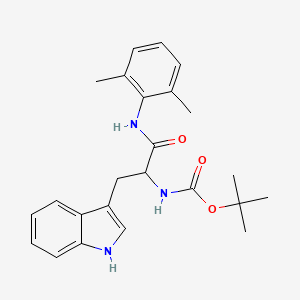
![2-(4-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5054328.png)
![(1-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5054342.png)
![4-methyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5054348.png)
![5-(4-bromophenyl)-3-chloro-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5054354.png)
![3-chloro-1-(4-ethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5054357.png)
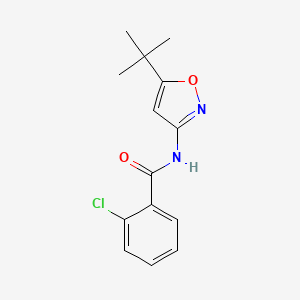
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5054372.png)
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)
